molecular formula C13H20O3 B12540492 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol CAS No. 655232-52-3

7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol

Cat. No.: B12540492
CAS No.: 655232-52-3
M. Wt: 224.30 g/mol
InChI Key: GDMYTCRUGFQFRJ-UHFFFAOYSA-N
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Description

7-Methoxy-2-(propan-2-yl)-1-oxaspiro[45]deca-6,9-dien-8-ol is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a cyclohexane and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol typically involves the reaction of 1-(4-Methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol with nitriles such as methyl thiocyanate, phenylacetonitrile, acetonitrile, or ethyl cyanoacetate in the presence of concentrated sulfuric acid . This reaction leads to the formation of both 1-R-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones and 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its promising antitumor activity make it a valuable compound for further research and development.

Properties

CAS No.

655232-52-3

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

7-methoxy-2-propan-2-yl-1-oxaspiro[4.5]deca-6,9-dien-8-ol

InChI

InChI=1S/C13H20O3/c1-9(2)11-5-7-13(16-11)6-4-10(14)12(8-13)15-3/h4,6,8-11,14H,5,7H2,1-3H3

InChI Key

GDMYTCRUGFQFRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(O1)C=CC(C(=C2)OC)O

Origin of Product

United States

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